N,N-diethylcarbamodithioate;triethylazanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylcarbamodithioate;triethylazanium can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of sodium diethyldithiocarbamate trihydrate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcarbamodithioate;triethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which is useful in analytical chemistry
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for complexation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include disulfides from oxidation and metal complexes from complexation reactions .
Scientific Research Applications
N,N-diethylcarbamodithioate;triethylazanium has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through chelation and inhibition mechanisms. It chelates metal ions, forming stable complexes that can be easily detected or removed. It also inhibits enzymes like superoxide dismutase and ascorbate oxidase by binding to their active sites, thereby preventing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure and function but without the trihydrate form.
Diethyldithiocarbamic acid diethylammonium salt: Another dithiocarbamate compound with similar chelating properties.
Uniqueness
N,N-diethylcarbamodithioate;triethylazanium is unique due to its trihydrate form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and applications where high solubility is required .
Properties
Molecular Formula |
C11H26N2S2 |
---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8) |
InChI Key |
FMXKDAXGTICXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CCN(CC)C(=S)[S-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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